2,4-dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride
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Overview
Description
2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C10H13Cl3N2O2S. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzenesulfonamide group substituted with two chlorine atoms at the 2 and 4 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through various methods, including the ring construction from cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the pyrrolidine derivative with 2,4-dichlorobenzenesulfonyl chloride under basic conditions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones or reduced to form other derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction Products: Reduced forms of the pyrrolidine ring.
Scientific Research Applications
2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonamide: Lacks the pyrrolidine ring, making it less versatile in biological applications.
N-(Pyrrolidin-3-yl)benzenesulfonamide: Does not have the chlorine substitutions, which can affect its reactivity and biological activity.
Uniqueness
2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is unique due to the combination of the pyrrolidine ring and the dichlorobenzenesulfonamide group. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and reactivity .
Properties
Molecular Formula |
C10H13Cl3N2O2S |
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Molecular Weight |
331.6 g/mol |
IUPAC Name |
2,4-dichloro-N-pyrrolidin-3-ylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-7-1-2-10(9(12)5-7)17(15,16)14-8-3-4-13-6-8;/h1-2,5,8,13-14H,3-4,6H2;1H |
InChI Key |
VXGOKDCIPCUZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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